Aqueous Solubility: DDAOH Achieves >300-Fold Higher Solubility Than DDAC and >600-Fold vs. DDAS
DDAOH is easily soluble in water at 1.1 m (moles surfactant per kg water), forming clear isotropic micellar solution phases up to 30 wt% at 298 K [1][2]. In direct contrast, didodecyldimethylammonium chloride (DDAC) is practically insoluble at ~1.4 × 10⁻² m, and didodecyldimethylammonium sulfate (DDAS) at ~3.5 × 10⁻³ m, both forming only swollen lamellar liquid crystalline dispersions rather than true solutions [1]. This represents a >78-fold solubility advantage over DDAC and >314-fold over DDAS, measured under identical conditions (binary surfactant–water, 298 K, water deuteron NMR and polarizing microscopy methods) [1]. Didodecyldimethylammonium acetate (DDAAc) matches DDAOH in solubility (also 1.1 m, isotropic phase up to 32 wt%), but lacks the reactive hydroxide functionality [1][2]. Didodecyldimethylammonium bromide (DDAB) is also water-insoluble and forms two coexisting lamellar phases, unlike DDAOH's single lamellar phase [1].
| Evidence Dimension | Aqueous solubility (moles surfactant per kg water at 298 K) and isotropic solution phase range |
|---|---|
| Target Compound Data | 1.1 m (isotropic micellar solution phase 0–30 wt%) |
| Comparator Or Baseline | DDAC: ~1.4 × 10⁻² m (no isotropic solution phase); DDAS: ~3.5 × 10⁻³ m (no isotropic solution phase); DDAAc: 1.1 m (isotropic phase 0–32 wt%); DDAB: practically insoluble (two lamellar phases only) |
| Quantified Difference | DDAOH solubility / DDAC solubility ≈ 78; DDAOH / DDAS ≈ 314; DDAOH matches DDAAc but with reactive OH⁻; DDAOH forms single lamellar phase vs. DDAB's two coexisting lamellar phases |
| Conditions | Binary surfactant–water system; 298 K; water deuteron NMR and polarizing microscopy (Kang & Khan, 1993); cryo-TEM and NMR self-diffusion (Regev et al., 1994) |
Why This Matters
For applications requiring homogeneous aqueous surfactant solutions—such as micellar catalysis, vesicle-mediated drug delivery, or template-directed materials synthesis—only DDAOH and DDAAc among the DDA⁺ family provide true isotropic solution phases; DDAOH uniquely combines this solubility with a chemically reactive OH⁻ counterion.
- [1] Kang, C.; Khan, A. Self-Assembly in Systems of Didodecyldimethylammonium Surfactants: Binary and Ternary Phase Equilibria and Phase Structures with Sulphate, Hydroxide, Acetate, and Chloride Counterions. J. Colloid Interface Sci. 1993, 156 (1), 218–228. View Source
- [2] Regev, O.; Kang, C.; Khan, A. Cryo-TEM and NMR Studies of Solution Microstructures of Double-Tailed Surfactant Systems: Didodecyldimethylammonium Hydroxide, Acetate, and Sulfate. J. Phys. Chem. 1994, 98 (26), 6619–6625. View Source
